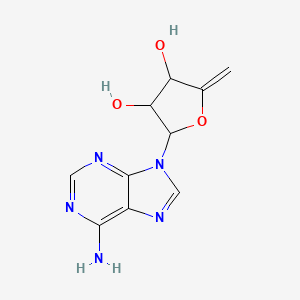

4',5'-Didehydro-5'-deoxyadenosine

Description

Context within Nucleoside Analogs Research

Nucleoside analogs are a class of synthetic compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. Due to this structural similarity, they can interfere with cellular processes involving nucleic acid synthesis and metabolism. This property has made them a cornerstone in the development of therapeutic agents, particularly in oncology and virology.

4',5'-Didehydro-5'-deoxyadenosine fits within this research area as a modified adenosine (B11128) molecule. hmdb.ca Its defining feature is the double bond between the 4' and 5' carbons of the ribose sugar moiety, a modification that confers distinct chemical and biological properties. Researchers have synthesized and studied this compound and its derivatives, such as (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine and 5'(Z)-chloro-4',5'-didehydro-5'-deoxyadenosine, to probe and modulate the activity of specific enzymes. nih.govfiu.edu

The study of such analogs contributes to a deeper understanding of enzyme mechanisms and provides a basis for the rational design of new drugs. For instance, purine (B94841) nucleoside analogs, as a class, are known for their broad antitumor activity, which is often achieved by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com The exploration of this compound and its related compounds continues to be an active area of investigation, aiming to uncover novel therapeutic potentials. medchemexpress.com

Table 1: Key Characteristics of this compound

| Characteristic | Description |

|---|---|

| Compound Type | Purine Nucleoside Analog |

| Parent Compound | Adenosine |

| Key Structural Feature | Double bond between the 4' and 5' carbons of the ribose sugar |

| Molecular Formula | C₁₀H₁₁N₅O₃ |

| Molecular Weight | 249.23 g/mol |

| Primary Research Areas | Enzyme inhibition, Biomarker discovery, Biosynthetic pathways |

Significance as a Biomolecular Entity

The significance of this compound extends beyond its synthetic utility. It has been identified as a naturally occurring molecule in various biological contexts, highlighting its role as a biomolecular entity.

Notably, it has been detected as a metabolite in mammals, where it may serve as a biomarker for certain diseases or dietary conditions. acs.orgnih.gov Furthermore, it has been identified as a natural product of the microorganisms Streptomyces calvus and Streptomyces virens. acs.orgnih.govnih.gov In these bacteria, it is found in a glucosylated form, 3′-O-β-Glucosyl-4′,5′-didehydro-5′-deoxyadenosine. acs.orgnih.govnih.gov While initially considered a potential precursor in the biosynthesis of the antibiotic nucleocidin (B1677034), further studies have indicated that this is not its primary role. acs.orgnih.govresearchgate.net

The compound is also linked to the metabolism of S-adenosyl-L-homocysteine (SAH), a key intermediate in methylation reactions. This compound can be interconverted with adenosine through the action of the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH). nih.gov This interaction makes it a valuable tool for studying the function and inhibition of SAHH, an enzyme implicated in various physiological and pathological processes. nih.govfiu.edu For example, the fluorinated analog, (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine, is a potent irreversible inhibitor of SAHH. nih.gov

Additionally, research has shown that this compound can be generated from the photodegradation of adenosylcobalamin (a form of vitamin B12) in vitro, suggesting its potential involvement in pathways related to cobalamin metabolism. nih.gov Its identification as a urinary metabolite has also contributed to the expansion of the Human Metabolome Database. acs.org

Table 2: Research Findings on this compound

| Research Area | Key Finding |

|---|---|

| Natural Occurrence | Identified as a natural product in Streptomyces calvus and Streptomyces virens. acs.orgnih.govnih.gov Detected as a metabolite and potential biomarker in mammals. acs.orgnih.gov |

| Enzymology | Acts as a substrate for the enzyme NucGT, which catalyzes its glucosylation. acs.orgnih.govnih.gov Interconverted with adenosine by S-adenosyl-L-homocysteine hydrolase (SAHH). nih.gov Its fluorinated analog is a potent inhibitor of SAHH. nih.gov |

| Biosynthesis | Synthesized in the laboratory from adenosine. acs.orgnih.gov While found in nucleocidin-producing bacteria, it is not a direct biosynthetic precursor to nucleocidin. acs.orgnih.govresearchgate.net |

| Biochemical Roles | Identified as a photodegradation product of adenosylcobalamin in vitro. nih.gov |

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHMFWYXBZGWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297965 | |

| Record name | 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20535-04-0 | |

| Record name | NSC119842 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 4 ,5 Didehydro 5 Deoxyadenosine

De Novo Synthetic Approaches for 4',5'-Didehydro-5'-deoxyadenosine

The de novo synthesis of this compound and its derivatives typically commences from adenosine (B11128), employing various chemical strategies to introduce the key 4',5'-unsaturated bond.

Strategies for 4',5'-Didehydro Bond Formation

The creation of the exocyclic double bond between the C4' and C5' positions of the ribose sugar is a pivotal step in the synthesis of this compound. Several effective strategies have been developed to achieve this transformation.

One common approach involves elimination reactions starting from suitably modified adenosine precursors. fiu.edu Base-promoted or silver fluoride-promoted eliminations can be carried out on protected 5'-deoxy-5'-iodonucleosides. fiu.edu Similarly, base-promoted eliminations with 5'-O-sulfonyl nucleosides have been successfully employed. fiu.edu Another strategy is the thermal elimination of 5'-selenoxides. fiu.edu

A more recent and highly stereoselective method involves a radical-mediated sulfur-extrusive stannylation. nih.govoup.com This approach was developed for the synthesis of 5'-(Z)-substituted 4',5'-unsaturated adenosines and utilizes a 5'-tributylstannyl derivative as a key intermediate for introducing further modifications. oup.com Other reported methods include the preparation of 4',5'-enol acetate (B1210297) and enamine derivatives from protected nucleoside 5'-aldehydes. fiu.edu

Iodine and Triphenylphosphine (B44618) Mediated Synthesis

A direct and effective method for synthesizing this compound from adenosine utilizes a reaction mediated by iodine and triphenylphosphine. acs.org In this procedure, adenosine is treated with iodine and triphenylphosphine in a pyridine (B92270) solvent at room temperature. acs.org The reaction proceeds for a couple of hours before being quenched with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). acs.org The final product is then purified from the residue using column chromatography. acs.org

Synthesis of Modified this compound Analogues

The core structure of this compound has been chemically modified to produce various analogues, including fluorinated, chlorinated, and glucosylated derivatives, often to explore their biological activities.

Fluorinated this compound Derivatives

The synthesis of fluorinated analogues, particularly (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine, has been reported as this compound is a potent inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. fiu.edunih.gov The introduction of fluorine at the 5'-position can significantly influence the compound's biological properties. mdpi.com One synthetic route involves the deprotection of a precursor, N⁶-benzoyl-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine. prepchem.com This is achieved by dissolving the precursor in ethanol (B145695) and bubbling anhydrous ammonia (B1221849) through the solution in a sealed tube. prepchem.com After an extended period at room temperature, the product is isolated and purified. prepchem.com

Chlorinated this compound Derivatives

Chlorinated derivatives of this compound have also been synthesized and studied. The 5'(Z)-chloro-4',5'-didehydro-5'-deoxyadenosine diastereomer, in particular, has been identified as a potent time-dependent inhibitor of S-adenosyl-L-homocysteine hydrolase. fiu.edu

Alternative synthetic routes for 5'-chloro and 5',5'-dichloro derivatives have been developed. fiu.edu One method involves the chlorination of 2',3'-di-O-acetyl-5'-S-(4-methoxyphenyl)-5'-thioadenosine or its corresponding sulfoxides using iodobenzene (B50100) dichloride and potassium carbonate in acetonitrile. fiu.edu This reaction is followed by thermolysis of the resulting α-chloro sulfoxides to yield the desired chlorinated this compound derivatives. fiu.edu An earlier method reported by McCarthy and co-workers used sulfuryl chloride and pyridine for the α-chlorination of protected adenosine 5'-sulfoxides. fiu.edu

Table 1: Synthesis of Chlorinated this compound Derivatives

| Precursor | Reagents | Key Steps | Product | Reference |

| Protected adenosine 5'-sulfoxides | Sulfuryl chloride, Pyridine | α-chlorination | 5'(Z)-chloro-4',5'-didehydro-5'-deoxyadenosine | fiu.edu |

| 2',3'-di-O-acetyl-5'-S-(4-methoxyphenyl)-5'-thioadenosine | Iodobenzene dichloride, K₂CO₃ | Chlorination, Thermolysis | 5'-chloro-4',5'-didehydro-5'-deoxyadenosine | fiu.edu |

Glucosylated this compound Derivatives

A significant derivative is 3'-O-β-Glucosyl-4',5'-didehydro-5'-deoxyadenosine, which has been identified as a natural product from the microorganisms Streptomyces calvus and Streptomyces virens. acs.orgnih.govnih.govacs.org This discovery highlights a biological pathway for the modification of the core compound.

In addition to its isolation from natural sources, this glucosylated derivative can be generated in vitro. acs.orgnih.govnih.govacs.org The synthesis involves a direct β-glucosylation of this compound. acs.orgnih.gov This enzymatic reaction is carried out using the glucosyltransferase enzyme NucGT in a Tris-HCl buffer containing UDP-glucose and magnesium chloride. acs.org The reaction mixture is incubated overnight, and the product can be identified and isolated from the mixture. acs.org

Chemical Reactivity and Transformations of this compound

The presence of the exocyclic double bond between the C4' and C5' positions of the furanose ring imparts unique chemical reactivity to this compound, making it a valuable precursor for the synthesis of various structurally modified nucleoside analogs. The key transformations involve reactions at this unsaturated moiety, particularly epoxidation and subsequent nucleophilic ring-opening of the resulting strained three-membered ring.

Epoxidation Reactions

The alkene functionality in this compound is susceptible to oxidation, leading to the formation of a spiro-epoxide at the 4',5'-position. This transformation is a critical step in creating electrophilic sites at C4' and C5' for further functionalization. The epoxidation of the 4',5'-double bond can be achieved using various oxidizing agents common in organic synthesis.

Research on related 4',5'-unsaturated nucleosides, such as thymidine (B127349) analogs, has demonstrated that these epoxidation reactions can proceed with high diastereoselectivity. For instance, the oxidation of a protected 4',5'-dehydrothymidine with dimethyldioxirane (B1199080) (DMDO) yielded the corresponding 4',5'-epoxythymidine as a single diastereoisomer. nih.gov This high degree of stereocontrol is crucial for the synthesis of stereochemically pure nucleoside derivatives. Common reagents for this transformation include peroxyacids and dioxiranes.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Dimethyldioxirane (DMDO) | Acetone solution, room temperature | A mild and effective reagent, known to produce epoxides with high diastereoselectivity. nih.gov |

| meta-Chloroperoxybenzoic acid (mCPBA) | In a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂), often at room temperature. | A widely used and commercially available peroxyacid for epoxidizing alkenes. researchgate.net |

| Oxone® (Potassium peroxymonosulfate) | In the presence of a ketone (e.g., acetone) to generate a dioxirane (B86890) in situ, often in a buffered biphasic system. | An inexpensive and environmentally benign oxidizing agent. orgsyn.org |

Nucleophilic Ring-Opening Reactions

The 4',5'-epoxide derivative of adenosine, formed via the epoxidation of this compound, is a key intermediate for introducing substituents at the C4' position. The significant ring strain of the oxirane ring makes it highly susceptible to nucleophilic attack. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the opening of the ring. khanacademy.orgyoutube.com

In the context of 4',5'-epoxynucleosides, nucleophilic attack occurs preferentially at the C4' carbon. This regioselectivity is due to the steric hindrance at the C5' methylene (B1212753) carbon and the electronic nature of the sugar ring. The reaction proceeds with an inversion of configuration at the C4' center, resulting in the trans addition of the nucleophile and the hydroxyl group across the original C4'-C5' bond.

Studies on analogous 4',5'-epoxythymidine have provided valuable insights into the scope of this reaction. Various carbon-based nucleophiles have been shown to react regio- and stereoselectively, affording 4'-C-substituted nucleosides, which are of significant interest as potential therapeutic agents.

| Nucleophile Source | Lewis Acid/Conditions | Major Product | Key Finding |

|---|---|---|---|

| Allyltrimethylsilane | SnCl₄ | 4'-C-α-allyl derivative | The reaction is highly regio- and stereoselective, with the nucleophile attacking the C4' position from the α-face. nih.gov |

| Trimethylaluminum | - | 4'-C-β-methyl derivative | The stereochemical outcome of the addition can be controlled, in this case affording the β-methyl product as the major isomer. nih.gov |

These findings illustrate that the nucleophilic ring-opening of the 4',5'-epoxide is a robust strategy for the stereoselective synthesis of 4'-C-branched nucleosides. nih.gov The choice of nucleophile and reaction conditions allows for the introduction of diverse functional groups at this position, significantly expanding the chemical space accessible from this compound.

Biochemical Roles and Enzymatic Interactions of 4 ,5 Didehydro 5 Deoxyadenosine

Interactions with S-Adenosyl-L-homocysteine Hydrolase (SAH Hydrolase)

S-Adenosyl-L-homocysteine (SAH) hydrolase is a critical enzyme that catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and L-homocysteine. This reaction is vital for the regulation of cellular methylation processes, as SAH is a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The interactions between 4',5'-didehydro-5'-deoxyadenosine and its analogues with SAH hydrolase have been a subject of significant research.

This compound as an Enzyme Substrate

This compound has been identified as an alternative substrate for S-adenosyl-L-homocysteine hydrolase. fiu.edu The enzyme can interconvert this compound and adenosine in vitro. acs.org

Mechanism-Based Inhibition of SAH Hydrolase by Analogues

Several analogues of this compound have been designed and synthesized as mechanism-based inhibitors of SAH hydrolase. nih.gov These inhibitors typically function in a time-dependent manner, leading to the irreversible inactivation of the enzyme. nih.gov

The proposed mechanism of inactivation by these analogues involves the oxidation of the 3'-hydroxyl group to a ketone. nih.gov This generates a potent electrophile that can react with the enzyme, leading to its inactivation. nih.gov For instance, incubation of purified rat liver SAH hydrolase with (E)-5'-fluoro-4',5'-didehydro-5'-deoxyadenosine resulted in the release of one equivalent of fluoride (B91410) ion. nih.gov

A notable example is (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine (also known as MDL 28,842), which acts as an irreversible inhibitor of SAH hydrolase. nih.gov Another compound, the 5'(Z)-chloro-4',5'-didehydro-5'-deoxyadenosine diastereomer, has also been identified as a potent time-dependent inhibitor of the enzyme. researchgate.net

The following table summarizes key mechanism-based inhibitors of SAH hydrolase that are analogues of this compound.

| Compound Name | Description |

| (E)-5'-Fluoro-4',5'-didehydro-5'-deoxyadenosine | A mechanism-based inhibitor of SAH hydrolase. nih.gov |

| (Z)-5'-Fluoro-4',5'-didehydro-5'-deoxyadenosine | A mechanism-based inhibitor of SAH hydrolase. nih.gov |

| 5'-Deoxy-5',5'-difluoroadenosine | A time-dependent inhibitor of SAH hydrolase. nih.gov |

| (Z)-4',5'-Didehydro-5'-deoxy-5'-fluoroadenosine (MDL 28,842) | An irreversible inhibitor of SAH hydrolase. nih.gov |

| 5'(Z)-Chloro-4',5'-didehydro-5'-deoxyadenosine | A potent time-dependent inhibitor of SAH hydrolase. researchgate.net |

Competitive Inhibition of SAH Hydrolase by Analogues

In addition to mechanism-based inhibitors, a number of analogues of this compound have been shown to act as competitive inhibitors of SAH hydrolase. nih.gov These analogues bind to the active site of the enzyme, competing with the natural substrate, SAH.

Modifications to the structure of this compound have been explored to determine the structure-activity relationship for competitive inhibition. nih.gov For example, substituting the fluorine atom in (E)-5'-fluoro-4',5'-didehydro-5'-deoxyadenosine with chlorine, or adding an extra chlorine to the 5'-vinyl position, resulted in competitive inhibitors. nih.gov Furthermore, modifications at the 2'-hydroxyl group, leading to deoxy and arabino nucleosides, also yielded competitive inhibitors of SAH hydrolase. nih.gov

The table below lists some of the competitive inhibitors of SAH hydrolase derived from this compound.

| Compound Name | Modification from (E)-5'-fluoro-4',5'-didehydro-5'-deoxyadenosine |

| Analogue with Chlorine substitution | Chlorine replaces fluorine. nih.gov |

| Analogue with extra Chlorine at 5'-vinyl position | Addition of a chlorine atom to the 5'-vinyl position. nih.gov |

| Deoxy nucleoside analogues | Modification of the 2'-hydroxyl group to deoxy. nih.gov |

| Arabino nucleoside analogues | Modification of the 2'-hydroxyl group to the arabino configuration. nih.gov |

Modulation of S-Adenosylmethionine (SAM)-Dependent Methylation Processes by Analogues

S-adenosylmethionine (SAM) is a universal methyl donor for numerous essential biochemical reactions. escholarship.org The inhibition of SAH hydrolase by analogues of this compound can lead to an accumulation of S-adenosylhomocysteine (SAH), a potent product inhibitor of SAM-dependent methyltransferase reactions. nih.gov The ratio of SAM to SAH, often referred to as the methylation index, is a key indicator of the cell's capacity for methylation. nih.gov

By inhibiting SAH hydrolase, these analogues can significantly decrease the methylation index. nih.gov For example, treatment of cultured keratinocytes and squamous cell carcinoma cell lines with (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine (MDL 28,842) resulted in a significant decrease in their methylation indices. nih.gov This demonstrates that the inhibitory effect of these analogues on cellular processes can be directly linked to the inhibition of SAH hydrolase activity and the subsequent disruption of SAM-dependent methylation. nih.gov

The modulation of SAM-dependent methylation can be further enhanced by combining an SAH hydrolase inhibitor with an inhibitor of SAM synthetase. nih.gov This dual approach leads to a more substantial increase in the SAH/SAM ratio, resulting in enhanced interference with nucleic acid methylation and cell growth. nih.gov

Other Enzymatic Interconversions Involving this compound

Glucosylation by Nucleosidyl Glucosyltransferases (e.g., NucGT)

This compound can undergo glucosylation by certain enzymes. Specifically, it has been shown to be a substrate for the enzyme NucGT, a nucleosidyl glucosyltransferase. acs.orgnih.govnih.govelsevierpure.com This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to the 3'-hydroxyl group of this compound. nih.govvulcanchem.com

This enzymatic reaction produces 3'-O-β-glucosyl-4',5'-didehydro-5'-deoxyadenosine. acs.orgnih.govnih.govelsevierpure.com This glucosylated form has been identified as a natural product in the nucleocidin-producing bacteria Streptomyces calvus and Streptomyces virens. acs.orgnih.govnih.govelsevierpure.com The in vitro conversion of this compound to its glucosylated form by NucGT has been demonstrated, and the identity of the product has been confirmed by HPLC and LC-MS analysis of isolated fractions. nih.gov

The enzyme NucGT from S. virens is also capable of β-glucosylating the 3'-OH group of other nucleosides, including nucleocidin (B1677034), adenosine, and defluoronucleocidin. acs.org While NucGT can convert this compound to its 3'-O-β-glucosyl derivative in vitro, it is not yet clear if this is a metabolically significant process in S. virens, as this compound itself has not been identified in extracts from this bacterium. acs.org

In Vitro Interconversion with Adenosine

The ability of this compound to be enzymatically converted to adenosine in vitro has been demonstrated, highlighting a significant interaction with a key enzyme in cellular methylation pathways. This interconversion is not a direct hydration but a multi-step process catalyzed by S-adenosyl-L-homocysteine hydrolase (AdoHcy hydrolase; EC 3.3.1.1).

Detailed Research Findings

Pioneering research into the mechanism of AdoHcy hydrolase revealed that this compound (also referred to in early literature as 4',5'-dehydroadenosine) functions as an alternative substrate for this enzyme. nih.gov The canonical function of AdoHcy hydrolase is the reversible hydrolysis of S-adenosyl-L-homocysteine (AdoHcy) to adenosine and L-homocysteine. nih.gov This reaction is crucial for regulating cellular methylation reactions, as AdoHcy is a potent feedback inhibitor of S-adenosyl-L-methionine-dependent methyltransferases.

The enzymatic conversion of this compound to adenosine proceeds through a series of steps that mirror parts of the enzyme's natural catalytic cycle:

Oxidation: The process begins with the oxidation of the 3'-hydroxyl group of this compound by the enzyme-bound cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov This oxidation is a critical step, and studies on related analogs have shown that the 3'-hydroxyl group is essential for the compound to bind effectively to the enzyme and for catalytic activity to occur.

Intermediate Formation: The oxidation at the 3'-position leads to the formation of a 3'-keto intermediate. This species then undergoes a Michael-type addition of a water molecule across the 4',5'-double bond. nih.gov

Reduction: The resulting 3'-ketoadenosine intermediate is then reduced by the NADH formed in the initial step, yielding the final product, adenosine. nih.gov

This process demonstrates that AdoHcy hydrolase can process this compound, ultimately hydrating the exocyclic double bond to produce adenosine. nih.gov The same enzymatic machinery can also catalyze the reverse reaction; in the presence of L-homocysteine, the enzyme can convert this compound into S-adenosyl-L-homocysteine. nih.gov

While detailed kinetic parameters such as Kₘ and k꜀ₐₜ for the specific conversion of this compound to adenosine are not extensively documented in the foundational literature, the qualitative evidence firmly establishes this enzymatic transformation. The table below summarizes the key experimental findings from the study that first described this interconversion.

Summary of In Vitro Interconversion Findings

| Parameter | Finding | Citation |

|---|---|---|

| Enzyme | S-adenosyl-L-homocysteine hydrolase (AdoHcy hydrolase) | nih.gov |

| Substrate | This compound | nih.gov |

| Cofactor | NAD+ (tightly bound to the enzyme) | nih.gov |

| Observed Product | Adenosine | nih.gov |

| Key Mechanism | 1. Oxidation of the substrate at the 3'-OH group by NAD+. 2. Subsequent conversion to adenosine. | nih.gov |

| Alternative Reaction | In the presence of L-homocysteine, the enzyme converts the substrate into S-adenosyl-L-homocysteine. | nih.gov |

Cellular and Molecular Biological Investigations of 4 ,5 Didehydro 5 Deoxyadenosine

Effects on DNA Synthesis and Replication Processes

4',5'-Didehydro-5'-deoxyadenosine, as a purine (B94841) nucleoside analog, is recognized for its role in targeting indolent lymphoid malignancies through mechanisms that include the inhibition of DNA synthesis. medchemexpress.com The process of DNA replication is fundamental for cell division, and its disruption is a key strategy in cancer therapy. Proliferating cells, including cancer cells, heavily rely on the de novo synthesis of nucleotides to build DNA and RNA. mdpi.com The disruption of nucleotide pools required for DNA and RNA synthesis is a critical mechanism for inhibiting cell division. mdpi.com

Key enzymes are involved in the synthesis of purines, the building blocks of DNA. These include phosphoribosyl pyrophosphate amidotransferase (PPAT), adenylosuccinate lyase (ADSL), and inosine (B1671953) monophosphate dehydrogenase (IMPDH), among others. mdpi.com The proper functioning of these pathways is essential for maintaining the nucleotide pools necessary for DNA replication.

Furthermore, the protein Cdc45p plays a crucial role in both the initiation and elongation phases of chromosomal DNA replication. embopress.org Studies have shown that the inactivation of Cdc45p prevents the progression of individual replication forks, highlighting its essential role in ongoing DNA synthesis. embopress.org This provides a direct functional link between a specific protein and the elongation phase of DNA replication. embopress.org The anti-proliferative effects of compounds like this compound are often linked to their ability to interfere with such critical components of the DNA synthesis machinery.

Modulation of Cellular Proliferation and Differentiation

The compound and its analogs have demonstrated significant effects on the proliferation and differentiation of various cell types, including both cancerous and normal cells.

Studies in Neoplastic Cell Lines

In the realm of oncology, purine nucleoside analogs exhibit broad antitumor activity. medchemexpress.com An analog of this compound, Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine (MDL 28,842), has been shown to suppress the proliferation of cultured keratinocytes and cutaneous squamous cell carcinoma lines in a dose-dependent manner. nih.gov This suppression of proliferation is linked to the inhibition of S-adenosylhomocysteine hydrolase, an enzyme crucial for S-adenosylmethionine-dependent transmethylation reactions required for many critical cellular pathways. nih.gov Inhibition of this enzyme leads to a decrease in the methylation index (the ratio of S-adenosylmethionine to S-adenosylhomocysteine), which directly impacts cell proliferation. nih.gov

Furthermore, studies on various cancer cell lines have highlighted the sensitivity of these cells to disruptions in nucleotide metabolism. For instance, adenosine (B11128) has been shown to inhibit the growth of cholangiocarcinoma (CCA) cells. mdpi.com Similarly, dihydroartemisinin (B1670584) (DHA) has demonstrated anti-proliferative effects in several tumor cell lines, including neuroblastoma. amegroups.org These findings underscore the vulnerability of cancer cells to agents that interfere with nucleotide synthesis and metabolism.

| Cell Line | Compound | Effect |

| Keratinocytes | Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine | Proliferation suppression, increased differentiation nih.gov |

| Squamous Carcinoma | Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine | Proliferation suppression nih.gov |

| Cholangiocarcinoma (CCA) | Adenosine | Growth inhibition mdpi.com |

| Neuroblastoma (SH-SY5Y) | Dihydroartemisinin (DHA) | Anti-proliferative, pro-apoptotic amegroups.org |

| Colon Cancer (HCT-116) | 5'-fluoro-2'-deoxycytidine, 5-azacytidine, 5-aza-2'-deoxycytidine | Cell growth inhibition, apoptosis induction brieflands.com |

Impact on T-lymphocyte Differentiation and Activation by Analogues

The differentiation and activation of T-lymphocytes are critical components of the adaptive immune response. This process begins with the maturation of T-cells in the thymus, where they develop the ability to recognize specific antigens. merckmanuals.com The activation of T-helper cells is a central event, as these cells coordinate various aspects of the immune response, including the activation of other T-cells and B-cells. merckmanuals.comyoutube.comkhanacademy.org

Deoxyadenosine (B7792050) and its analogs have been shown to have a profound impact on lymphocyte function. In the context of adenosine deaminase (ADA) deficiency, high concentrations of deoxyadenosine inhibit the proliferation of T-lymphocytes. nih.gov This toxicity is particularly pronounced in malignant human T-cell lines, which exhibit high levels of deoxyribonucleoside phosphorylating activity and low levels of dephosphorylating activity, leading to the rapid accumulation of toxic dATP levels. nih.gov This metabolic characteristic makes malignant T-cells especially vulnerable to deoxyribonucleoside analogs. nih.gov In contrast, B-lymphoblasts are more resistant to deoxyadenosine toxicity due to higher levels of 5'-nucleotidase activity, which dephosphorylates dAMP. nih.gov

The activation of T-cells involves a complex series of events, including the recognition of an antigen presented by an antigen-presenting cell via the T-cell receptor (TCR). youtube.com This initial signal, along with co-stimulatory signals, leads to T-cell proliferation and differentiation into effector cells, such as cytotoxic T-lymphocytes, and memory cells. merckmanuals.com

Induction of Apoptosis Mechanisms

This compound and related purine nucleoside analogs are known to induce apoptosis, or programmed cell death, a key mechanism in their anticancer activity. medchemexpress.com Apoptosis is a controlled process that eliminates unwanted or damaged cells and can be triggered through various pathways. nih.gov

Studies have shown that deoxyadenosine, in the presence of an adenosine deaminase inhibitor, can induce significant growth inhibition and apoptosis in both estrogen receptor-positive and -negative breast cancer cell lines. nih.gov This induced cell death is associated with the activation of the intrinsic, or mitochondrial, apoptotic pathway. nih.gov Key events in this pathway include the activation of caspase-9. nih.gov

In CD4+ prolymphocytic leukemia cells, treatment with deoxyadenosine and an ADA inhibitor led to an increase in intracellular dATP levels and subsequent apoptosis, characterized by chromatin fragmentation. nih.gov Similarly, in human melanoma cells, other compounds have been shown to induce apoptosis through mitochondrial dysregulation, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases-3 and -9. nih.gov The cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) is another hallmark of apoptosis that has been observed in response to apoptosis-inducing agents. amegroups.orgnih.gov

The mechanism of deoxyadenosine-induced toxicity in non-dividing human lymphocytes involves the accumulation of DNA strand breaks, followed by a decrease in intracellular NAD+ and ATP levels, ultimately leading to cell death. nih.gov This suggests that NAD+ depletion, likely triggered by the activation of poly(ADP-ribose) synthetase in response to DNA damage, is a critical event in the apoptotic process. nih.gov

Anti-proliferative Activity in Hyperproliferative Disorders Research

The anti-proliferative properties of this compound and its analogs extend to research on various hyperproliferative disorders. An analog, Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine (MDL 28,842), has demonstrated potential as a therapeutic agent for neoplastic and hyperproliferative skin disorders. nih.gov Its ability to suppress the proliferation of both keratinocytes and squamous carcinoma cells highlights its broad anti-proliferative activity. nih.gov

The mechanism of action often involves the inhibition of key enzymes in cellular metabolism. For example, MDL 28,842 is an irreversible inhibitor of S-adenosylhomocysteine hydrolase. nih.gov The inhibition of this enzyme disrupts methylation reactions that are essential for cell growth and proliferation. nih.gov Another related compound, (E)-5',6'-didehydro-6'-deoxy-6'-fluorohomoadenosine, has been studied as a substrate for the hydrolytic activity of S-adenosylhomocysteine hydrolase. nih.gov

Structure Activity Relationship Sar Studies of 4 ,5 Didehydro 5 Deoxyadenosine Analogues

Correlating Structural Modifications with SAH Hydrolase Inhibition

The inhibitory activity of 4',5'-didehydro-5'-deoxyadenosine analogues against SAH hydrolase is profoundly influenced by modifications at the 2' and 3'-positions of the ribose sugar moiety. The presence of a 3'-hydroxyl group is paramount for potent, time-dependent inhibition. Its removal, as seen in 3'-deoxy or 3'-(chloro or fluoro) analogues, drastically reduces efficacy, converting the compounds into weak competitive inhibitors with Ki values in the range of 150-200 µM. nih.gov This highlights the critical role of the 3'-hydroxyl in the enzyme's catalytic mechanism, which is believed to involve the oxidation of this group to a 3'-keto intermediate.

Modification of the 2'-hydroxyl group also significantly impacts the mode of inhibition. Analogues where the 2'-hydroxyl group is altered to a deoxy (as in 2'-deoxyadenosine (B1664071) derivatives) or an arabino configuration result in competitive inhibitors of SAH hydrolase. nih.govresearchgate.net This suggests that while the 2'-position is important for binding and proper orientation within the active site, its specific stereochemistry dictates the nature of the enzyme-inhibitor interaction.

The table below summarizes the inhibitory characteristics of various analogues based on modifications at the 2' and 3'-positions.

| Compound Analogue | Modification(s) | Type of Inhibition | Potency |

| (Z)-4',5'-Didehydro-5'-deoxy-5'-fluoroadenosine | 3'-OH present | Time-dependent | Potent (Ki = 0.55 µM) |

| 3'-Deoxy-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine analogues | Removal of 3'-OH | Competitive | Weak (Ki = 150-200 µM) |

| 2'-Deoxy-4',5'-didehydro-5'-deoxyadenosine analogues | 2'-OH to 2'-H | Competitive | Varies with other substitutions |

| Arabino-4',5'-didehydro-5'-deoxyadenosine analogues | Epimerization at 2'-OH | Competitive | Varies with other substitutions |

Impact of Halogen Substitutions (e.g., Fluoro, Chloro) on Biological Activity

Halogen substitutions at the 5'-position of this compound have been a key area of investigation, revealing a delicate balance between the nature of the halogen and the resulting biological activity. The introduction of a fluorine atom at this position, particularly in the (Z)-configuration, leads to a potent mechanism-based inhibitor. nih.govresearchgate.net This is exemplified by (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine, which demonstrates time-dependent inhibition of SAH hydrolase. The mechanism is thought to involve the enzymatic oxidation of the 3'-hydroxyl group, followed by the elimination of the fluoride (B91410) ion, leading to the formation of a highly reactive Michael acceptor that covalently modifies the enzyme. nih.gov

Interestingly, substituting the fluorine with a chlorine atom alters the inhibitory profile. For instance, the chloro-analogue corresponding to the potent fluoro-inhibitor acts as a competitive inhibitor. nih.gov This suggests that the electronic properties and the leaving group ability of the halogen are critical for the mechanism of inactivation. The addition of a second chlorine atom at the 5'-vinyl position also results in competitive inhibitors. nih.gov

The table below illustrates the impact of halogen substitutions on the inhibitory activity of this compound analogues.

| Compound Analogue | Halogen Substitution(s) | Type of Inhibition | Reported Ki (µM) |

| (Z)-4',5'-Didehydro-5'-deoxy-5'-fluoroadenosine | 5'-Fluoro | Time-dependent | 0.55 |

| (E)-4',5'-Didehydro-5'-deoxy-5'-fluoroadenosine | 5'-Fluoro | Time-dependent | 1.04 |

| (Z)-4',5'-Didehydro-5'-deoxy-5'-chloroadenosine | 5'-Chloro | Competitive | >10.0 |

| 5'-Chloro-4',5'-didehydro-5'-deoxyadenosine (analogue of the E-fluoro isomer) | 5'-Chloro | Competitive | Not specified |

| 5',5'-Dichloro-4',5'-didehydro-5'-deoxyadenosine analogues | 5',5'-Dichloro | Competitive | Not specified |

Stereochemical Influences on Enzyme Interaction

The stereochemistry of this compound analogues plays a crucial role in their interaction with SAH hydrolase. One of the most significant stereochemical factors is the configuration of the 4',5'-double bond. The (Z)-isomers of 5'-fluoro-4',5'-didehydro-5'-deoxyadenosine are generally more potent as mechanism-based inhibitors compared to their corresponding (E)-isomers. nih.govresearchgate.net For example, (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine has a lower Ki value than its (E)-counterpart, indicating a better fit or a more favorable orientation within the enzyme's active site for the inactivation process to occur. researchgate.net

Furthermore, the stereochemistry at the 2'-position of the ribose ring influences the type of inhibition. As mentioned earlier, analogues with the natural ribo-configuration at the 2'- and 3'-positions can act as mechanism-based inhibitors, provided other structural requirements are met. However, epimerization at the 2'-position to the arabino-configuration leads to competitive inhibitors. nih.gov This demonstrates that the precise spatial arrangement of the hydroxyl groups in the sugar moiety is critical for the oxidation step at the 3'-position, which is a prerequisite for irreversible inhibition by this class of compounds. The enzyme's active site appears to be highly sensitive to the stereochemical presentation of the inhibitor, which dictates whether the compound will act as a substrate for the inactivation pathway or simply as a competitive binder.

Metabolic Pathways and Biosynthetic Context of 4 ,5 Didehydro 5 Deoxyadenosine

Natural Occurrence as a Metabolite

While 4',5'-didehydro-5'-deoxyadenosine itself has not been reported as a standalone microbial natural product, a closely related glycosylated form, 3′-O-β-Glucosyl-4′,5′-didehydro-5′-deoxyadenosine , has been identified as a natural metabolite produced by the bacteria Streptomyces calvus and Streptomyces virens. nih.govacs.orgnih.gov These bacteria are also known producers of the antibiotic nucleocidin (B1677034). nih.gov

Initial research explored the possibility that this glucosylated compound could be a biosynthetic precursor to nucleocidin. nih.gov One plausible hypothesis involved the epoxidation of the 4',5'-exocyclic double bond, followed by a fluoride (B91410) ion opening the epoxide ring to attach fluorine at the C-4' position. nih.gov However, isotope labeling studies using (±)-[1-¹⁸O,1-²H₂]-glycerol demonstrated that this pathway is unlikely. The experiments showed that the oxygen atom at the C-5' position of nucleocidin and its related metabolites did not originate from the proposed didehydroadenosine precursor, thus precluding it from that specific biosynthetic role. nih.gov

Although the parent compound, this compound, was not detected in the S. virens extracts, it can be produced in the laboratory. nih.govacs.org The enzyme NucGT, also from Streptomyces, can convert this compound into its glucosylated form (3′-O-β-Glucosyl-4′,5′-didehydro-5′-deoxyadenosine) in vitro. nih.govacs.orgnih.gov Furthermore, purified S-adenosyl-l-homocysteine hydrolase can facilitate the interconversion of this compound and adenosine (B11128) in vitro. acs.org

The metabolic context also includes the closely related compound 5'-deoxyadenosine (B1664650) , a byproduct generated by radical S-adenosylmethionine (SAM) enzymes, which are ubiquitous in nature. nih.gov These enzymes cleave SAM to produce a highly reactive 5'-deoxyadenosyl radical, which initiates a wide range of biochemical transformations. nih.gov This process results in the formation of 5'-deoxyadenosine as a product. nih.gov

Detection as a Biomarker in Mammalian Metabolism

Research has identified this compound as a biomarker in mammalian systems. nih.govacs.org It has been detected analytically in excreted metabolites and is considered a potential biomarker for both disease and dietary intake. nih.govacs.org The related compound, 5'-deoxyadenosine, is also recognized as a biomarker, particularly for assessing oxidative damage to genetic material, which is relevant to aging, neurodegenerative diseases, and cancer. hmdb.ca

Mammalian cells possess pathways for processing related compounds. For instance, 5'-deoxyadenosine can be cleaved by 5'-methylthioadenosine phosphorylase in certain cell lines, such as Chinese hamster ovary (CHO) and HeLa cells, into adenine (B156593) and 5-deoxyribose-1-phosphate. nih.gov The detection of these specialized nucleosides is typically accomplished using sensitive analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Identification as a Photodegradation Product

In addition to its metabolic roles, this compound has been identified as a photodegradation product of adenosylcobalamin (a form of vitamin B12) in laboratory settings. nih.govacs.org The aerobic photolysis of adenosylcobalamin is a complex process that involves the breaking of the cobalt-carbon bond. nih.gov This homolytic cleavage, when it occurs in the presence of oxygen, leads to the formation of an intermediate, 5'-peroxyadenosine. nih.gov This unstable intermediate can then decompose into several products, including adenosine-5'-aldehyde as the major final product, with adenosine and adenine as minor products. nih.gov The identification of this compound as a product in these in vitro studies highlights a non-enzymatic pathway through which this specific molecular structure can be formed. nih.govacs.org

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization for Structural Elucidation (e.g., NMR Spectroscopy, FT-ICR MS-MS)

The definitive identification and structural elucidation of 4',5'-didehydro-5'-deoxyadenosine and its derivatives rely heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and other HRMS techniques like Orbitrap MS provide ultra-high mass accuracy, enabling the unambiguous determination of elemental compositions. In the analysis of this compound, HRMS can distinguish it from other isomers or compounds with very similar masses. Tandem mass spectrometry (MS-MS) experiments, utilizing fragmentation methods like Collision-Induced Dissociation (CID) or Higher-energy C-dissociation (HCD), are used to probe the molecular structure. nih.govnih.gov A characteristic fragmentation pathway for nucleosides involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the adenine (B156593) base (m/z 136.06). nih.gov The fragmentation of the sugar moiety provides further structural confirmation.

| Technique | Application in Analysis | Key Findings |

| ¹H NMR | Determination of proton environments and coupling constants. | Confirms stereochemistry (E/Z isomers) of the 4',5'-double bond in derivatives. fiu.edu |

| ¹³C NMR | Identification of the carbon skeleton. | Provides complementary data to ¹H NMR for full structural assignment. |

| ¹⁹F NMR | Analysis of fluorinated analogs. | Monitors enzyme-catalyzed fluoride (B91410) ion elimination from fluorinated derivatives in real-time. nih.gov |

| HRMS (FT-ICR, Orbitrap) | Accurate mass measurement. | Determines the exact elemental formula (C₁₀H₁₁N₅O₃). |

| MS-MS (CID, HCD) | Controlled fragmentation for structural analysis. | Reveals characteristic losses, such as the neutral loss of the deoxyribose moiety and the formation of the adenine fragment ion. nih.govnih.gov |

Isotopic Labeling and Tracing Studies in Biosynthetic Investigations

Isotopic labeling is a powerful methodology used to trace the metabolic pathways and biosynthetic origins of natural products, including derivatives of this compound. By supplying organisms with precursors enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), researchers can follow the incorporation of these labels into the final molecule, thereby elucidating the sequence of biochemical reactions.

A notable study identified 3'-O-β-glucosyl-4',5'-didehydro-5'-deoxyadenosine as a natural product from Streptomyces calvus and Streptomyces virens. nih.gov To investigate its relationship with the antibiotic nucleocidin (B1677034), the researchers fed the bacteria (±)-[1-¹⁸O,1-²H₂]-glycerol. nih.gov Subsequent analysis by mass spectrometry showed that these isotopes were incorporated into nucleocidin but not into the glucosyl derivative, definitively precluding 3'-O-β-glucosyl-4',5'-didehydro-5'-deoxyadenosine as a direct biosynthetic precursor to nucleocidin under the tested conditions. nih.gov

This type of tracing study is critical for understanding how the core structure of this compound is synthesized and modified in biological systems. It allows for the differentiation between potential intermediates and metabolic dead-end products, providing a clear picture of the biosynthetic landscape.

Enzyme Kinetic Analysis and Inhibition Studies

Enzyme kinetic studies are paramount for understanding the mechanism of action of this compound and its analogs, particularly their interaction with S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This enzyme is a critical regulator of cellular methylation reactions.

Synthetic this compound has been identified as an alternative substrate for AdoHcy hydrolase. fiu.edu However, much of the focus has been on its halogenated derivatives, which act as potent inhibitors.

(Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine is a mechanism-based irreversible inhibitor of AdoHcy hydrolase. nih.govnih.gov Kinetic analysis revealed a multi-step inactivation mechanism. The enzyme first catalyzes the addition of water to the 5'-position of the inhibitor, leading to the elimination of a fluoride ion and the formation of a 5'-carboxaldehyde intermediate. nih.gov This step is rapid. In a subsequent, slower step, the enzyme's bound NAD+ oxidizes the intermediate, leading to the formation of NADH and covalent modification of the enzyme, resulting in its inactivation. nih.gov Comparative rate analysis showed that the release of fluoride was approximately 20 times faster than the rate of enzyme inactivation, confirming the presence of a catalytically competent intermediate. nih.gov

5'(Z)-chloro-4',5'-didehydro-5'-deoxyadenosine has also been characterized as a potent time-dependent inhibitor of AdoHcy hydrolase, suggesting a similar mechanism-based inactivation pathway. fiu.edu

These kinetic and inhibition studies demonstrate that the this compound scaffold is a key pharmacophore for targeting AdoHcy hydrolase. The introduction of a halogen at the 5'-position transforms the compound from a substrate into a powerful inactivator.

Cell-Based Assays for Biological Activity Evaluation

To assess the therapeutic potential of this compound, researchers utilize a variety of cell-based assays that measure its effects on cell viability, proliferation, and other cellular processes. These assays provide crucial data on the compound's biological activity in a context that more closely resembles a physiological state.

It has been reported that purine (B94841) nucleoside analogs, including this compound, exhibit broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com The proposed mechanisms for this anticancer activity include the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). medchemexpress.com

More specific studies have been conducted on its derivatives. In one key study, the fluorinated analog, Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine , was evaluated against cultured human keratinocytes and cutaneous squamous cell carcinoma lines. nih.gov

| Cell Line | Assay Type | Observed Effect | Concentration |

| Human Keratinocytes | Proliferation Assay | Suppression of proliferation | Dose-dependent |

| Human Keratinocytes | Differentiation Assay | Significant increase in differentiation | 1 µM |

| Squamous Carcinoma Lines | Proliferation Assay | Suppression of proliferation | Dose-dependent |

| Squamous Carcinoma Lines | Methylation Index Assay | Significant decrease in SAM/SAH ratio | Not specified |

The results from these cell-based assays demonstrated a clear antiproliferative effect. nih.gov The suppression of cell growth was directly linked to the inhibition of S-adenosylhomocysteine hydrolase activity, which led to a decrease in the cellular methylation index (the ratio of S-adenosylmethionine to S-adenosylhomocysteine). nih.gov These findings highlight the potential of this class of compounds as therapeutic agents for hyperproliferative skin disorders and cancer. nih.gov

X-ray Crystallography for Stereochemical Assignments of Derivatives

While obtaining crystals of this compound itself suitable for X-ray diffraction may be challenging, the technique has been successfully applied to its precursors and derivatives to unambiguously determine their stereochemistry. This information is vital, as biological activity is often highly dependent on the specific three-dimensional arrangement of atoms.

In the synthesis of 5'(E and Z)-Chloro-4',5'-didehydro-5'-deoxyadenosines, X-ray crystallography was used to establish the stereochemistry of a key synthetic intermediate, 5'(S)-chloro-5'-deoxy-5'-[(4-methoxyphenyl)sulfinyl(Ss)]adenosine . fiu.edu By analyzing the diffraction pattern of a single crystal of this precursor, researchers were able to determine the absolute configuration at both the C5' chiral center and the sulfur atom of the sulfoxide (B87167) group. fiu.edu This unequivocal stereochemical assignment of the precursor was essential for correctly assigning the stereochemistry of the final (E) and (Z) isomers of the target compound, which were formed in a subsequent thermal elimination step. fiu.edu This demonstrates the power of X-ray crystallography in validating synthetic pathways and confirming the precise structure of novel nucleoside analogs.

Q & A

Q. What are the primary synthetic routes for 4',5'-Didehydro-5'-deoxyadenosine, and how are the products characterized?

The compound is synthesized via β-elimination of deoxyadenosylcobalamin under alkaline conditions, yielding this compound and a Co(I) corrin nucleophile . Alternative methods for related analogs (e.g., 5'-chloro-5'-deoxyadenosine) involve sulfinyl chloride (SOCl₂) in hexamethylphosphoramide (HMPA) under argon, followed by aqueous quenching . Characterization relies on high-performance liquid chromatography (HPLC) for purity assessment (>95%) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H]⁺ = 412.1451 m/z for glucosylated derivatives) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing regioisomers and verifying elimination products .

Q. How is this compound implicated in enzymatic cofactor activation?

In radical SAM enzymes, this compound arises during cofactor activation via reductive cleavage of S-adenosylmethionine (SAM). This generates a 5'-deoxyadenosyl radical (5'-dA•), which mediates hydrogen abstraction in reactions such as lysine 2,3-aminomutase (LAM)-catalyzed isomerizations . The compound’s formation is reversible, enabling regeneration of the active cofactor post-reaction . Kinetic isotope effect (KIE) studies (e.g., ) and electron paramagnetic resonance (EPR) spectroscopy are used to track radical intermediates and hydrogen transfer mechanisms .

Advanced Research Questions

Q. What mechanistic insights exist for this compound in radical-mediated catalysis?

The compound serves as a transient intermediate in radical SAM enzymes, where it participates in substrate activation via hydrogen atom transfer (HAT). For example, in LAM, SAM cleavage generates 5'-dA•, which abstracts a hydrogen from the substrate-aldimine complex, forming a substrate radical that undergoes isomerization . EPR spectroscopy has identified three kinetically competent radicals in this pathway, including the 5'-dA• and substrate-derived radicals . Computational modeling and isotopic labeling (e.g., , ) are employed to map radical migration and validate proposed mechanisms.

Q. How do metalloenzyme active sites influence the stability and reactivity of this compound?

Iron-sulfur ([4Fe-4S]) clusters in radical SAM enzymes coordinate SAM and mediate electron transfer, triggering Co-C bond cleavage to form 5'-dA• . The [4Fe-4S] cluster’s redox state and ligation environment (e.g., CxxxCxxC motif) are critical for stabilizing reactive intermediates. X-ray crystallography and Mössbauer spectroscopy have revealed SAM’s binding geometry and cluster interactions, while ENDOR spectroscopy probes hyperfine couplings to track radical dynamics .

Q. What natural derivatives of this compound have been identified, and how are they isolated?

A glucosylated derivative, 3′-O-β-glucosyl-4′,5′-didehydro-5′-deoxyadenosine, was isolated from Streptomyces virens and S. calvus using HPLC-guided fractionation and HRMS . Preparative HPLC and tandem MS (MS/MS) are key for purification and structural confirmation. Such derivatives may modulate bioactivity or stability, warranting comparative studies with the parent compound.

Methodological Considerations

Q. How can researchers resolve contradictions in proposed mechanisms of Co-C bond cleavage?

Discrepancies in cleavage models (e.g., homolytic vs. heterolytic pathways) are addressed through isotopic tracer experiments, kinetic analyses, and advanced spectroscopy. For instance, -labeling of adenosylcobalamin’s 5'-position and monitoring - exchange via NMR can distinguish between mechanisms . Additionally, computational studies (DFT) provide energy profiles for competing pathways.

Q. What strategies mitigate challenges in handling this compound due to its reactivity?

The compound’s instability under aerobic or acidic conditions necessitates inert atmosphere handling (e.g., argon gloveboxes) and immediate cold storage (−20°C). Stabilization via derivatization (e.g., glucosylation) or encapsulation in cyclodextrins can prolong shelf life . Reactivity assays should include controls for ambient degradation, monitored via UV-Vis spectroscopy or LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.